molecular formula C13H17N3O5 B15055115 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide

2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide

Cat. No.: B15055115
M. Wt: 295.29 g/mol
InChI Key: IGBRDXGPJUSOSE-UHFFFAOYSA-N
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Description

2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide is a synthetic compound featuring a morpholine ring linked to a nitrophenoxy group via a methyl bridge, with an acetamide backbone.

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

2-[2-[(4-nitrophenoxy)methyl]morpholin-4-yl]acetamide

InChI

InChI=1S/C13H17N3O5/c14-13(17)8-15-5-6-20-12(7-15)9-21-11-3-1-10(2-4-11)16(18)19/h1-4,12H,5-9H2,(H2,14,17)

InChI Key

IGBRDXGPJUSOSE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC(=O)N)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide typically involves the reaction of 4-nitrophenol with morpholine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC analysis to verify the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific application .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique combination of a 4-nitrophenoxy group and morpholino-methyl side chain distinguishes it from other acetamide derivatives. Key structural comparisons include:

Compound Name Core Structure Substituents Key Features
Target Compound Acetamide 4-Nitrophenoxy, morpholinomethyl Strong electron-withdrawing nitro group; potential metabolic prodrug site
2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide Acetamide 3-Methylphenoxy, morpholinophenyl Electron-donating methyl group; enhanced lipophilicity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole-acetamide Chlorophenyl, morpholino Thiazole core may enhance binding to enzymatic targets
CD73 Inhibitors (e.g., 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide) Thiopyridine-acetamide Morpholino-biaryl, isoxazole Allosteric inhibition of CD73; immune-modulating activity

Key Insights :

  • The nitro group in the target compound may confer higher reactivity (e.g., susceptibility to reduction to an amine) compared to methyl or chloro substituents .
  • Morpholino-containing analogs often exhibit improved solubility due to the morpholine ring’s polarity, but bulky substituents (e.g., biaryl groups in CD73 inhibitors) may reduce bioavailability .

Physicochemical Properties

  • Metabolic Stability : Nitro groups are often metabolized to amines in vivo, which could transform the target compound into a bioactive metabolite .

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